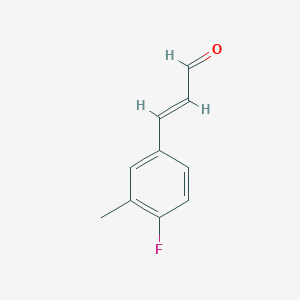![molecular formula C6H3Cl2N3O2S2 B13623671 5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)
5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, fluorescent sensors, and photocatalysts. The presence of chlorine atoms and a sulfonamide group in the structure of this compound imparts unique chemical properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves the reaction of 5,7-dichlorobenzo[c][1,2,5]thiadiazole with sulfonamide reagents under specific conditions. One common method includes the use of chlorosulfonic acid as a sulfonating agent, followed by the introduction of the sulfonamide group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of advanced reactors and automation technologies can further enhance the production process, ensuring consistent and reliable output.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzo[c][1,2,5]thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging and diagnostic applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in electron transfer reactions, making it an effective photocatalyst. In biological systems, the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide can be compared with other benzo[c][1,2,5]thiadiazole derivatives, such as:
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Known for its use in organic electronics and as a precursor for the synthesis of light-emitting polymers.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Extensively researched for their applications as fluorophores and visible light organophotocatalysts.
The unique combination of chlorine atoms and a sulfonamide group in this compound distinguishes it from other similar compounds, providing distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C6H3Cl2N3O2S2 |
|---|---|
Molekulargewicht |
284.1 g/mol |
IUPAC-Name |
5,7-dichloro-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C6H3Cl2N3O2S2/c7-2-1-3(8)6(15(9,12)13)5-4(2)10-14-11-5/h1H,(H2,9,12,13) |
InChI-Schlüssel |
DFZHIGLFSWBHBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1Cl)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


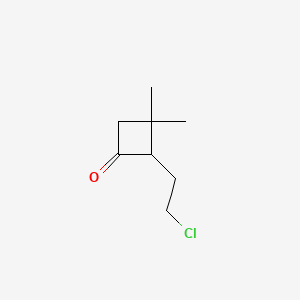
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)

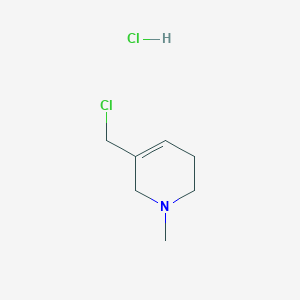

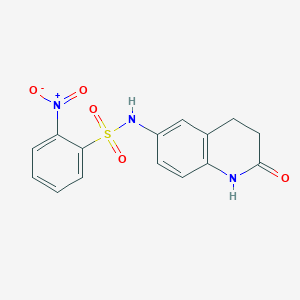
![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
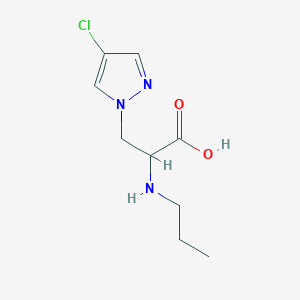
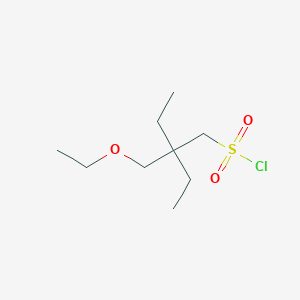
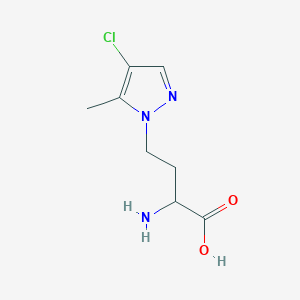
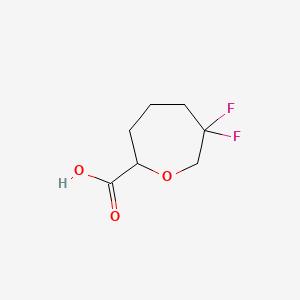
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
